3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile
Overview
Description
3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile, also known as NBMI, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields.
Mechanism of Action
3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile works by chelating metal ions such as copper and iron, which are known to play a role in oxidative stress and inflammation. By binding to these metal ions, 3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile can prevent them from catalyzing harmful reactions in the body, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile can reduce oxidative stress and inflammation in various cell types, including neurons, endothelial cells, and cancer cells. It has also been found to improve mitochondrial function and reduce cell death in neurons.
Advantages and Limitations for Lab Experiments
One advantage of 3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile is that it is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. However, one limitation is that it can also chelate essential metal ions, which could lead to unintended side effects.
Future Directions
There are several future directions for 3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile research. One area of interest is its potential use in treating neurodegenerative diseases, as it has been found to improve mitochondrial function and reduce cell death in neurons. Another area of interest is its use as an antioxidant and anti-inflammatory agent in cancer therapy. Additionally, further studies are needed to understand the potential side effects of 3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile and its interactions with other drugs.
Scientific Research Applications
3-methoxy-2-[(3-nitrobenzyl)oxy]benzonitrile has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. It has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as cancer and cardiovascular diseases.
properties
IUPAC Name |
3-methoxy-2-[(3-nitrophenyl)methoxy]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-14-7-3-5-12(9-16)15(14)21-10-11-4-2-6-13(8-11)17(18)19/h2-8H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRQZAVZEDNIAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-[(3-nitrophenyl)methoxy]benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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